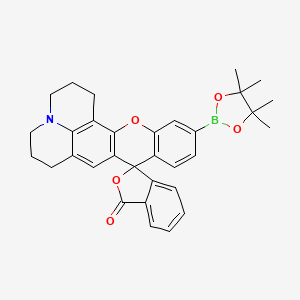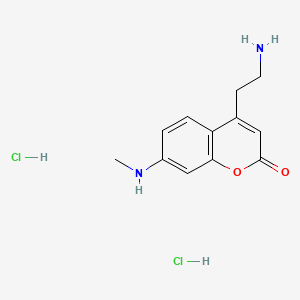
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride
Übersicht
Beschreibung
Fluorescent VMAT2 substrate (IC50 app = 1.15 μM). Allows detection of VMAT2 subcellular locations in cell culture. Exhibits no detectable inhibition of DAT. Excitation maximum = 369 nm; emission maximum = 464 nm.
Wirkmechanismus
Target of Action
The primary target of FFN 206 dihydrochloride is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 plays a crucial role in loading monoamines - neurotransmitters and related substances - into vesicles in preparation for their release into the synaptic cleft .
Mode of Action
FFN 206 dihydrochloride acts as a fluorescent substrate for VMAT2 . It binds to VMAT2, allowing the detection of VMAT2’s subcellular locations in cell culture . It exhibits no detectable inhibition of the dopamine transporter (DAT) .
Biochemical Pathways
The interaction of FFN 206 dihydrochloride with VMAT2 affects the monoaminergic system, which includes neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine. By acting as a fluorescent substrate for VMAT2, FFN 206 dihydrochloride can help visualize and study the function and distribution of VMAT2 in cells .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of FFN 206 dihydrochloride’s action is the detection of VMAT2 activity in intact cells using fluorescence microscopy . It localizes to VMAT2-expressing acidic compartments without apparent labeling of other organelles . This allows researchers to visualize and study the function and distribution of VMAT2 in cells.
Biochemische Analyse
Biochemical Properties
FFN 206 dihydrochloride interacts with VMAT2, a protein that transports monoamines - neurotransmitters like dopamine, norepinephrine, serotonin, and histamine - from neuronal cytosol into synaptic vesicles . The nature of this interaction is that of a substrate and enzyme, where FFN 206 dihydrochloride is the substrate .
Cellular Effects
In cell culture, FFN 206 dihydrochloride allows the detection of VMAT2 subcellular locations . It does not inhibit the dopamine transporter (DAT), indicating its specificity for VMAT2 . The compound’s influence on cell function is primarily through its interaction with VMAT2, which plays a crucial role in neurotransmitter release, thereby affecting cell signaling pathways .
Molecular Mechanism
At the molecular level, FFN 206 dihydrochloride acts as a substrate for VMAT2 . It does not exhibit detectable inhibition of DAT, suggesting that it does not bind to or inhibit this transporter
Metabolic Pathways
As it is a substrate for VMAT2, it may be involved in the metabolic pathways related to the transport of monoamine neurotransmitters .
Transport and Distribution
FFN 206 dihydrochloride is transported and distributed within cells via its interaction with VMAT2 . It localizes to VMAT2-expressing acidic compartments within cells .
Subcellular Localization
The subcellular localization of FFN 206 dihydrochloride is primarily in VMAT2-expressing acidic compartments . It does not appear to label other organelles, indicating its specific localization .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAPXTSFPACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


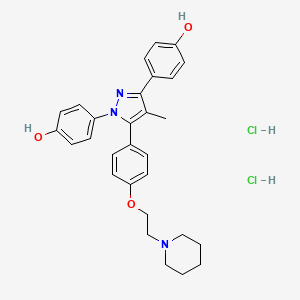
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

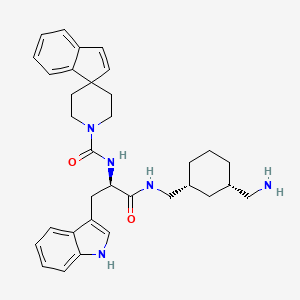
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)
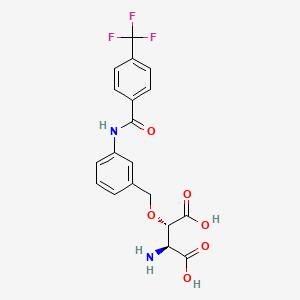

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

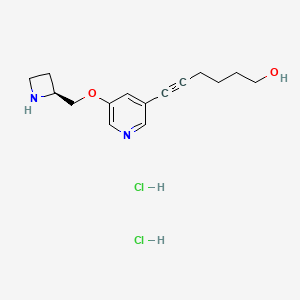
![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)
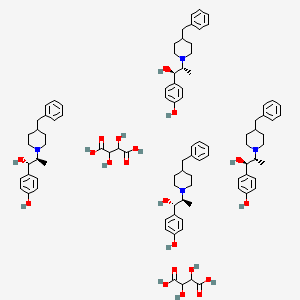
![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)
